![molecular formula C12H12ClNO2 B2942753 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane CAS No. 2287268-80-6](/img/structure/B2942753.png)
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane, also known as CNB-001, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic effects. This bicyclic compound belongs to the class of adamantane derivatives and has been shown to exhibit neuroprotective properties.
Mechanism of Action
The exact mechanism of action of 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate, and reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting the growth and survival of neurons. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are known to contribute to neuronal damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane involves a multi-step process that includes the reaction of adamantane with chloromethyl methyl ether, followed by nitration of the resulting compound with nitric acid. The final product is obtained after hydrogenation of the nitro group.
Scientific Research Applications
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane has been studied for its potential therapeutic effects in various neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease. Several studies have demonstrated its neuroprotective effects by reducing neuronal damage and inflammation, promoting neuroplasticity, and improving cognitive function.
properties
IUPAC Name |
1-(chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-11-5-12(6-11,7-11)9-2-1-3-10(4-9)14(15)16/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEHYKXQUBHEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=CC=C3)[N+](=O)[O-])CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

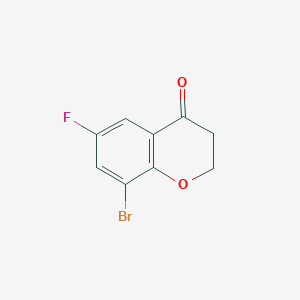
![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942673.png)
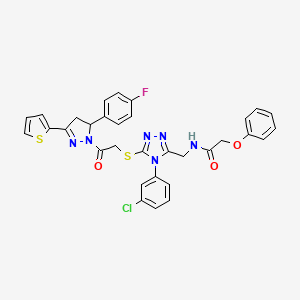

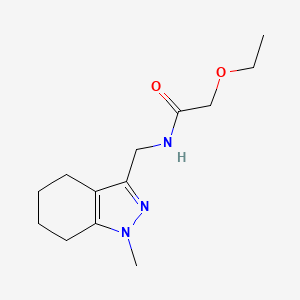
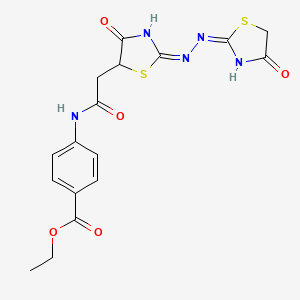
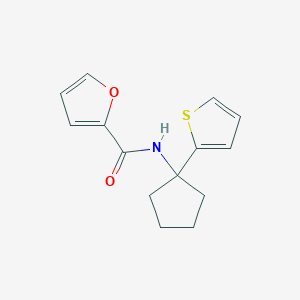
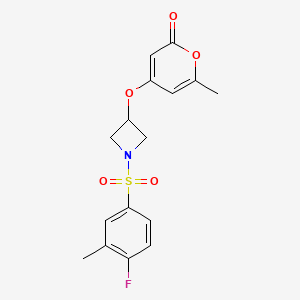

![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2942693.png)